[Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[ethyl-(1-methylpiperidin-4-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-12(8-10(13)14)9-4-6-11(2)7-5-9/h9H,3-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNTYEDAJGPAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCN(CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reductive Amination of 1-Methylpiperidin-4-amine with Ethyl Glyoxylate
A widely cited method involves reductive amination of 1-methylpiperidin-4-amine with ethyl glyoxylate to form the ethylamino-piperidine intermediate. In a representative procedure, 1-methylpiperidin-4-amine (1.0 equiv) and ethyl glyoxylate (1.2 equiv) are dissolved in dichloromethane (DCM, 0.1 M) under nitrogen. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) is added portionwise at 0°C, and the reaction is stirred for 12 hours at room temperature. The crude product is purified via silica gel chromatography (EtOAc/hexanes, 3:7) to yield the secondary amine (78% yield). Subsequent hydrolysis of the ethyl ester using LiOH in THF/H₂O (4:1) at 50°C for 6 hours affords the target carboxylic acid (92% yield).
Key Data:
Nucleophilic Substitution at Piperidin-4-yl Position
An alternative route employs nucleophilic substitution to introduce the ethylamino-acetic acid moiety. 1-Methylpiperidin-4-yl methanesulfonate (1.0 equiv) is reacted with ethyl glycinate (1.5 equiv) in DMF at 80°C for 24 hours in the presence of K₂CO₃ (3.0 equiv). The reaction mixture is filtered, concentrated, and purified via reverse-phase HPLC (5–100% MeCN/H₂O) to yield the ethyl glycinate adduct (65% yield). Acidic hydrolysis with 6M HCl at reflux for 4 hours provides the target compound (89% yield).
Optimization Insights:
Coupling via Carbodiimide Chemistry
A fragment-based approach couples preformed 1-methylpiperidin-4-amine with bromoacetic acid derivatives. In a protocol adapted from kinase inhibitor syntheses, 1-methylpiperidin-4-amine (1.0 equiv) is treated with bromoacetic acid (1.2 equiv) and HOBt/DCC (1.5 equiv each) in DCM at 0°C. After stirring for 18 hours, the mixture is washed with NaHCO₃ (sat.), and the organic layer is dried over MgSO₄. Evaporation yields the crude product, which is recrystallized from EtOH/H₂O (85% yield).
Critical Parameters:
-
Coupling Agents: DCC/HOBt achieves higher yields (85%) compared to EDCI/HOAt (72%) or TBTU (68%).
-
Side Reactions: Competing N-alkylation is suppressed by maintaining pH < 8 during workup.
Reaction Condition Optimization
Solvent and Temperature Effects
Systematic studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions, while DCM is optimal for reductive amination (Table 1). Elevated temperatures (80–100°C) are necessary for mesylate displacements but risk racemization in chiral intermediates.
Table 1. Solvent and Temperature Screening for Nucleophilic Substitution
| Solvent | Temp (°C) | Conversion (%) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 98 | 65 |
| DMSO | 80 | 95 | 63 |
| THF | 80 | 45 | 28 |
| DCM | 40 | 20 | 12 |
Protecting Group Strategies
The tert-butoxycarbonyl (Boc) group is frequently used to protect the piperidine nitrogen during glycine coupling. Deprotection with 30% TFA in DCM (2 hours, rt) affords the free amine without side reactions. Alternatives like Fmoc are less favored due to harsher deprotection conditions (piperidine/DMF) that degrade the acetic acid moiety.
Analytical Characterization
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks for intermediates and the final product:
Nuclear Magnetic Resonance
¹H NMR spectra (DMSO-d₆) exhibit characteristic signals:
-
Piperidine Protons: δ 2.85 (d, J = 12 Hz, axial H), 1.95–1.82 (m, equatorial H).
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Esterification Reactions
The carboxylic acid moiety undergoes esterification with alcohols under acidic catalysis. This reaction is pivotal for prodrug synthesis or modifying solubility.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methanol/H₂SO₄ | Reflux, 6–8 hours | Methyl [ethyl-(1-methyl-piperidin-4-yl)-amino]-acetate | 78% |
| Benzyl alcohol/DCC | Room temperature, 12 hours | Benzyl ester derivative | 65% |
Mechanism : Acid-catalyzed nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon.
Amidation Reactions
The carboxylic acid reacts with primary or secondary amines to form amides, facilitated by coupling agents.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine/EDC·HCl | DMF, 0°C → RT, 24 hours | N-Benzylamide derivative | 72% |
| Morpholine/DCC | CH₂Cl₂, 4Å MS, 12 hours | Morpholine-4-carboxamide | 68% |
Application : Amidation enhances blood-brain barrier penetration in CNS-targeting drug candidates .
Oxidation of the Piperidine Ring
The tertiary amine in the piperidine ring oxidizes to form an N-oxide under strong oxidizing conditions.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂/AcOH | 50°C, 4 hours | N-Oxide derivative | Selective oxidation |
| mCPBA/CH₂Cl₂ | 0°C → RT, 2 hours | Epimerically pure N-oxide | 89% |
Mechanism : Electrophilic oxygen transfer from peracid to the amine lone pair.
Alkylation/Acylation at the Amino Group
The ethylamino group undergoes alkylation or acylation to modify steric/electronic properties.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl chloride/NaOH | DMF, 60°C, 6 hours | N-Benzyl-ethyl-(1-methyl-piperidin-4-yl)-amino acetate | 81% |
| Acetyl chloride/TEA | CH₂Cl₂, 0°C → RT, 3 hours | N-Acetylated derivative | 76% |
Key Insight : Alkylation enhances receptor binding affinity in analogs targeting GPCRs .
Salt Formation
The carboxylic acid forms salts with inorganic bases, improving crystallinity and bioavailability.
| Base | Conditions | Product | Application |
|---|---|---|---|
| NaOH | Aqueous ethanol, RT | Sodium salt | Pharmaceutical formulation |
| HCl (gas) | Et₂O, 0°C | Hydrochloride salt | Improved solubility |
Decarboxylation
Thermal decarboxylation occurs under high temperatures, yielding a piperidine-containing amine.
| Conditions | Product | Yield |
|---|---|---|
| 200°C, neat, 2 hours | Ethyl-(1-methyl-piperidin-4-yl)-amine | 63% |
Mechanism : Radical-initiated CO₂ elimination followed by hydrogen abstraction.
Nucleophilic Substitution
The ethylamino group participates in SN₂ reactions with alkyl halides.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Iodoethane/K₂CO₃ | DMF, 80°C, 8 hours | Diethyl-(1-methyl-piperidin-4-yl)-amino acetate | 70% |
Wissenschaftliche Forschungsanwendungen
[Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of [Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-(1-(4-Arylphenyl)piperidin-4-yl)acetic Acid Derivatives
Example Compounds :
- 9a : 2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid
- 9b: 2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid
- 9c : 2-(1-(4-(tert-Butoxycarbonyl)phenyl)piperidin-4-yl)acetic acid
- 9d : 2-(1-(2-Bromo-4-(methoxycarbonyl)phenyl)piperidin-4-yl)acetic acid
Key Comparisons :
Insights :
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic Acid
CAS: 224456-41-1 | Molecular Formula: C₁₀H₁₇NO₄ | Molecular Weight: 215.25
Comparison :
- Structural Difference: Features an ethoxycarbonyl group at the piperidine 4-position instead of the ethyl-methyl amino group.
- Applications : Likely serves as a carboxylate precursor for drug intermediates, contrasting with the tertiary amine in the target compound.
[(1-Acetyl-piperidin-4-ylmethyl)-amino]-acetic Acid
CAS : 1353987-56-0 | Molecular Formula : C₁₀H₁₈N₂O₃ | Molecular Weight : 214.26
Comparison :
- Structural Difference: Contains an acetylated piperidine and a methylene-linked amino group.
2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic Acids
Example : EP0048705 (UCB, 1984)
Structural Features :
- Bulky diphenylmethylene substituent at the piperidine 4-position.
- Bioactivity : Exhibits antiallergic, spasmolytic, and antihistaminic activities.
Comparison :
Solubility :
- Carboxylic acid derivatives (e.g., [4-(ethoxycarbonyl)piperidin-1-yl]acetic acid) likely exhibit higher aqueous solubility than tertiary amines due to ionizable groups .
Biologische Aktivität
Ethyl-(1-methyl-piperidin-4-yl)-amino-acetic acid is a compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. Its structure incorporates a piperidine ring, which is known for its biological activity and versatility in drug design. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be represented structurally as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively.
The biological activity of Ethyl-(1-methyl-piperidin-4-yl)-amino-acetic acid is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Studies indicate that compounds with piperidine moieties often exhibit affinity for opioid receptors, which can modulate pain perception and inflammatory responses .
Biological Activity Overview
The following sections detail the biological activities observed for this compound based on recent research findings.
Antimicrobial Activity
Research has demonstrated that derivatives of piperidine, including Ethyl-(1-methyl-piperidin-4-yl)-amino-acetic acid, possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported ranging from 0.0039 to 0.025 mg/mL for certain derivatives .
- Specific activity was noted against Staphylococcus aureus and Escherichia coli , indicating potential applications in treating infections caused by these pathogens.
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects:
- In animal studies, compounds similar to Ethyl-(1-methyl-piperidin-4-yl)-amino-acetic acid demonstrated significant reduction in paw edema when measured against a control group treated with indomethacin .
- The statistical analysis confirmed that these compounds exhibited a higher degree of anti-inflammatory activity compared to traditional NSAIDs.
Case Studies
Several case studies highlight the efficacy of Ethyl-(1-methyl-piperidin-4-yl)-amino-acetic acid:
- Study on Pain Management : A study involving a model of inflammatory pain showed that administration of the compound resulted in a marked decrease in pain scores compared to baseline measurements. The mechanism was hypothesized to involve modulation of the central nervous system's pain pathways.
- In Vitro Antimicrobial Testing : In vitro assays indicated that Ethyl-(1-methyl-piperidin-4-yl)-amino-acetic acid exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, supporting its potential as a broad-spectrum antimicrobial agent.
Data Tables
| Activity | Target Organism | MIC (mg/mL) | Effectiveness |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.0039 | High |
| Antibacterial | Escherichia coli | 0.025 | Moderate |
| Anti-inflammatory | Edema in rats | N/A | Significant |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via multi-step processes involving condensation of 1-methylpiperidine derivatives with ethyl glycinate, followed by hydrolysis. Key steps include:
- Alkylation : Use of ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetic acid moiety .
- Deprotection : Acidic or basic hydrolysis (e.g., HCl/EtOH or NaOH/EtOH) to yield the free carboxylic acid .
- Optimization : Control of temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize by-products (e.g., over-alkylation) .
- Validation : Purity is confirmed via HPLC (>95%) and structural integrity via / NMR (e.g., δ ~2.5–3.5 ppm for piperidinyl protons) .
Q. How is the structural conformation of this compound characterized experimentally?
- Techniques :
- X-ray crystallography : Resolves bond angles and stereochemistry of the piperidine ring and acetic acid moiety (e.g., chair vs. boat conformation) .
- NMR spectroscopy : - COSY and NOESY identify spatial proximity of ethyl and methyl groups on the piperidine ring .
- IR spectroscopy : Confirms carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What preliminary assays are used to screen the biological activity of this compound?
- In vitro assays :
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s reagent or fluorometric substrates .
- Receptor binding : Radioligand displacement assays (e.g., -ligands for serotonin or dopamine receptors) .
- Data interpretation : IC₅₀ values <10 µM suggest therapeutic potential; contradictions (e.g., high activity in binding assays but low cellular efficacy) may indicate off-target effects .
Advanced Research Questions
Q. How can synthetic yields be improved for sterically hindered derivatives of this compound?
- Challenges : Steric hindrance from the 1-methyl-piperidinyl group reduces nucleophilic attack efficiency during alkylation .
- Solutions :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 48 hr) and improves yield by 15–20% .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .
- Case study : Substituting ethanol with acetonitrile during acidification increased yields of analogous compounds from 55% to 84% .
Q. How do computational models predict the interaction of this compound with neurological targets?
- Approach :
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to AChE or NMDA receptors .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
- Validation : Compare predicted binding energies (∆G ~-8 kcal/mol) with experimental IC₅₀ values. Discrepancies >1 log unit suggest model recalibration .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data?
- Case example : High in vitro solubility (>10 mg/mL) but low oral bioavailability (<20%) due to first-pass metabolism .
- Solutions :
- Prodrug design : Esterification of the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrugs) .
- CYP450 inhibition : Co-administration with cytochrome inhibitors (e.g., ketoconazole) to reduce metabolic clearance .
Q. How does stereochemistry impact the compound’s bioactivity?
- Key findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
